molecular formula C10H15O5PS B12571283 Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]- CAS No. 191411-82-2

Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-

Cat. No.: B12571283
CAS No.: 191411-82-2
M. Wt: 278.26 g/mol
InChI Key: FFIGWLBWBXCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is a compound characterized by the presence of a phosphonic acid group and a sulfinyl group attached to a butyl chain, which is further connected to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyphenylphosphonic acid with a butyl sulfinyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylphosphonic acid: Similar structure but lacks the butyl sulfinyl group.

    4-Hydroxyphenylphosphonic acid: Similar structure but with the hydroxy group in a different position.

    Phenylphosphonic acid: Lacks the hydroxy and sulfinyl groups.

Uniqueness

Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-, is unique due to the presence of both the sulfinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler phosphonic acid derivatives.

Properties

CAS No.

191411-82-2

Molecular Formula

C10H15O5PS

Molecular Weight

278.26 g/mol

IUPAC Name

4-(2-hydroxyphenyl)sulfinylbutylphosphonic acid

InChI

InChI=1S/C10H15O5PS/c11-9-5-1-2-6-10(9)17(15)8-4-3-7-16(12,13)14/h1-2,5-6,11H,3-4,7-8H2,(H2,12,13,14)

InChI Key

FFIGWLBWBXCVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)CCCCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.